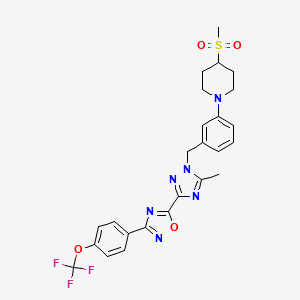

5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

説明

IACS-010759 is an orally bioavailable inhibitor of complex I of the mitochondrial electron transport chain. It inhibits the ubiquinone reduction activity of isolated murine mitochondrial complex I when used at a concentration of 60 nM. IACS-010759 (100 nM) reduces basal and spare respiratory capacities and increases glycolytic flux in primary chronic lymphocytic leukemia (CLL) cells. It also induces apoptosis in CLL cells grown under low glucose conditions or when administered in combination with 2-deoxy-D-glucose. IACS-010759 (5 and 10 mg/ml) induces tumor regression in a glycolysis-deficient NB1 mouse xenograft model.

IACS-010759 or IACS-10759 is a potent and selective Oxidative Phosphorylation Inhibitor (IC50 < 10 nM) with potential antineoplastic activity. IACS-010759 binds to and inhibits complex I of the electron transport chain (NADH ubiquinone oxidoreductase), thereby selectively depriving tumor cells of nutrients, and energy, and inhibiting nucleotide and amino acid production, which induces autophagy, causes tumor cell death and inhibits cell proliferation. Mitochondrial complex I, which is hyperactivated in cancer cells to meet their increased demands for energy, plays a key role in the promotion of cancer cell proliferation.

科学的研究の応用

Chronic Lymphocytic Leukemia (CLL) Treatment

IACS-010759 has been studied for its effects on CLL cells. It acts as an OxPhos inhibitor, targeting mitochondrial complex I, which is a predominant pathway for energy production in CLL cells. The compound inhibits OxPhos but causes only minor cell death at 24 and 48 hours. However, in the presence of stroma, IACS-010759 successfully inhibited OxPhos and diminished intracellular ribonucleotide pools .

Acute Myeloid Leukemia (AML) Therapy

In the context of AML, IACS-010759 is being explored for its ability to exploit the oxidative phosphorylation dependency of certain tumor populations. It has shown compelling pharmacological responses in multiple PDX models of primary AML, suggesting its potential as a novel therapeutic approach .

Metabolic Pathway Modulation

Research indicates that when OxPhos is inhibited by IACS-010759, CLL cells adapt to use a different metabolic pathway. This suggests that targeting both OxPhos and glycolysis pathways could be necessary for a biological effect, highlighting the compound’s role in metabolic pathway modulation .

Glioblastoma Treatment

IACS-010759 has been part of translational research efforts to elucidate its mechanism of action for potential clinical application in treating glioblastoma, among other cancers .

Triple Negative Breast Cancer (TNBC)

The compound has been investigated for its impact on TNBC, where certain populations of tumor cells are highly dependent upon oxidative phosphorylation. Inhibiting this pathway with IACS-010759 could represent a therapeutic opportunity .

Melanoma and Pancreatic Ductal Adenocarcinoma (PDAC)

IACS-010759 has shown pharmacological responses in PDX xenograft models of melanoma and PDAC, indicating its potential application in these types of cancer .

作用機序

- Unlike conventional quinone-site inhibitors (such as piericidin and acetogenin families), IACS-010759 selectively interferes with complex I without causing cytotoxicity in normal cells .

- Photoaffinity labeling experiments reveal that it binds to the middle of the membrane subunit ND1, distinct from other known inhibitors .

- Downstream effects include altered ATP synthesis, impaired redox balance, and potential modulation of hypoxia-inducible factors (HIFs) .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

特性

IUPAC Name |

5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N6O4S/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36/h3-9,14,21H,10-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJWNWZJUYCGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole | |

CAS RN |

1570496-34-2 | |

| Record name | IACS-010759 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1570496342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IACS-010759 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42W52V11DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)

![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)

![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)